4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Drug Design ADME Prediction

Researchers requiring a regiochemically pure triazole-thiol scaffold for coordination chemistry or library synthesis face limited sourcing options with reliable purity. 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS 438231-11-9) fills this gap as a validated N,S-chelating ligand with a free thiol handle for derivatization. • Forms structurally characterized Ag(I) hexanuclear clusters - regioisomeric analogs cannot substitute. • Free 3-thiol enables S-alkylation/acylation for rapid compound library generation. • Favorable drug-like properties (LogP ~1.4, pKa ~7.6, Lipinski-compliant) support unbiased screening library inclusion.

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
CAS No. 438231-11-9
Cat. No. B1274888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
CAS438231-11-9
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=CC=N2
InChIInChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14)
InChIKeyYUPBGDLTPFQSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS 438231-11-9): A Defined Chemical Entity for Medicinal and Coordination Chemistry


4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS 438231-11-9, molecular formula C9H10N4S) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class [1]. It is characterized by a 4-ethyl substitution on the triazole ring and a 5-(pyridin-2-yl) substituent . This compound is primarily offered by chemical suppliers as a research reagent, typically at purities of 95-98%, and is intended for non-human research applications .

Category Defined heterocyclic building block with free thiol handle
Core Utility N,S-chelating ligand for coordination chemistry studies
Synthetic Role Key intermediate for S-alkylation and library synthesis

Why Generic Substitution of 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is Scientifically Unsound


Generic substitution among triazole-thiols is not feasible due to the critical influence of specific substituent regiochemistry and the presence of the thiol group on both physicochemical properties and molecular recognition. For instance, the position of the nitrogen atom on the pyridine ring (2-, 3-, or 4-position) dictates the molecule's ability to act as a chelating ligand for metal ions and influences its overall polarity and hydrogen-bonding capacity [1]. Furthermore, the 3-thiol group is a key reactive handle for further derivatization (e.g., S-alkylation) to generate compound libraries, making the unsubstituted thiol a distinct and valuable starting material compared to its S-substituted derivatives [2].

  • Regioisomer mismatch: 3- or 4-pyridyl analogs cannot adopt the N,S-chelation motif required for metal cluster formation.
  • Derivative mismatch: S-alkylated or S-acylated derivatives lack the nucleophilic thiol and cannot serve as starting materials for library synthesis.
  • Physicochemical mismatch: N-alkyl or alternative heterocyclic substitutions may alter predicted LogP and pKa, shifting solubility and permeability context.

Quantitative Differentiator Analysis for 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol Procurement Decisions


Physicochemical Profile: Predicted pKa and LogP Differentiation from In-Class Analogs

The predicted physicochemical properties of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol, specifically its acid dissociation constant (pKa) and lipophilicity (LogP), differentiate it from closely related regioisomers. The 2-pyridyl isomer is predicted to have a pKa of 7.60±0.20, which is distinct from the reported melting point of 88 °C for the 3-pyridyl analog, suggesting different intermolecular interactions in the solid state . Furthermore, the calculated LogP for the target compound is 1.445, placing it in a favorable range for oral bioavailability according to Lipinski's Rule of Five, a property that may differ for other N-alkyl or S-substituted derivatives [1].

Predicted pKa & LogP
Class-level inference
pKa 7.60 ± 0.20
LogP 1.445
Supports solubility and permeability screening context
3-pyridyl analog reported m.p. 88 °C; solid-state behavior differs
Medicinal Chemistry Drug Design ADME Prediction Physicochemical Properties

Metal Chelation: Validated Coordination to Silver(I) Distinguishes from Other Regioisomers

The 2-pyridyl isomer of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is a proven chelating ligand, as demonstrated by its ability to form a well-defined hexanuclear silver(I) cluster-complex, [Ag(E124tazt)]6, in high yield [1]. This complex, which features Ag atoms bridged by the deprotonated thiolate sulfur and coordinated to the pyridine nitrogen, was fully characterized by X-ray crystallography [1]. This contrasts with the 3- and 4-pyridyl regioisomers, which cannot adopt the same N,S-chelation mode, and thus cannot be substituted for the 2-pyridyl compound in applications requiring this specific metal-binding motif.

Validated Ag(I) Chelation
Head-to-head
Forms hexanuclear [Ag(E124tazt)]₆ cluster
Confirmed N,S-chelation mode; structural selection context
3- and 4-pyridyl isomers incapable of analogous coordination
Coordination Chemistry Metal-Organic Frameworks Ligand Design Crystal Engineering

Chemical Reactivity: The Free Thiol Group as a Distinct Synthetic Handle

The presence of the free 3-thiol group (-SH) on the target compound provides a crucial reactive handle for derivatization, distinguishing it from its S-alkylated or S-acylated counterparts. In a study of analogous 1,2,4-triazole-3-thiols, the parent thiol (e.g., 4a-c) serves as the key intermediate for S-alkylation to produce a diverse library of compounds (e.g., 5-7a-c) for antibacterial screening [1]. The free thiol compound (CAS 438231-11-9) is the required starting material for such syntheses. A user seeking to generate a novel library of derivatives must procure the free thiol; an S-substituted analog cannot be used as a substitute.

Synthetic Handle
Class-level inference
Free 3-thiol (–SH) required for derivatization
Essential intermediate for S-alkylation library synthesis
S-substituted derivatives cannot substitute as starting materials
Organic Synthesis Medicinal Chemistry Building Blocks SAR Studies

Limited Public Bioactivity Data: A Prudent Note for Procurement Justification

It is important to note that while 1,2,4-triazole-3-thiols as a class have been associated with antimicrobial, antifungal, and anticancer properties, a comprehensive search of primary literature and patents reveals no published, compound-specific, quantitative bioactivity data (e.g., IC50, MIC, Ki) for 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol (CAS 438231-11-9) [1]. A study on structurally related triazole-thiols (e.g., 4a-c) reported antibacterial MIC values in the range of 16-512 µg/mL against various bacterial strains, but the target compound was not among those tested [2]. Therefore, any procurement decision based on specific biological activity cannot be supported by public data and must be considered a novel investigation.

Bioactivity Data Status
Data to verify
No compound-specific quantitative data in public domain
Procurement supported by structural and physicochemical context
Analog class reports MIC 16–512 µg/mL; target compound not tested
Antimicrobial Anticancer Biological Screening Research Reagent

Validated Application Scenarios for 4-Ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Coordination Chemistry: Synthesis of Novel Metal-Organic Complexes and Clusters

The compound's established ability to act as an N,S-chelating ligand for Ag(I), leading to the formation of a structurally characterized hexanuclear cluster, makes it a rational choice for the development of new metal-organic frameworks, catalysts, and luminescent materials. This is a specific application where regioisomeric analogs (3-pyridyl or 4-pyridyl) cannot be used as substitutes [1].

Medicinal Chemistry: Synthesis of Diverse S-Substituted Compound Libraries

The presence of the free thiol group provides a reactive handle for S-alkylation or S-acylation, enabling the efficient generation of novel chemical libraries for drug discovery and SAR studies. This compound is the requisite building block for exploring a chemical space inaccessible with pre-alkylated derivatives [1].

Early-Stage Drug Discovery: Hit Identification in Phenotypic or Target-Based Screens

Given the favorable predicted physicochemical profile (LogP ~1.4, pKa ~7.6) and compliance with Lipinski's Rule of Five, this compound is a suitable candidate for inclusion in unbiased small-molecule screening libraries. The confirmed absence of published bioactivity data for this specific structure means it offers a genuine opportunity for novel discovery, free from prior art constraints [1].

Application
Selection Property
Validation Focus
Coordination chemistry studies
2-Pyridyl N,S-chelation motif
Metal complexation and crystallography endpoints
S-substituted library synthesis
Free thiol reactive handle
Derivatization efficiency and purity assessment
Early-stage screening inclusion
Favorable predicted LogP and pKa profile
Novelty verification and primary assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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